molecular formula C15H25NO4 B6591001 Racemic-2-((3aR,4S,7aS)-2-(tert-butoxycarbonyl)octahydro-1H-isoindol-4-yl)acetic acid CAS No. 1251012-17-5

Racemic-2-((3aR,4S,7aS)-2-(tert-butoxycarbonyl)octahydro-1H-isoindol-4-yl)acetic acid

Cat. No.: B6591001
CAS No.: 1251012-17-5
M. Wt: 283.36 g/mol
InChI Key: JRNSBMLUBXVBQS-QJPTWQEYSA-N
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Description

Racemic-2-((3aR,4S,7aS)-2-(tert-butoxycarbonyl)octahydro-1H-isoindol-4-yl)acetic acid is a useful research compound. Its molecular formula is C15H25NO4 and its molecular weight is 283.36 g/mol. The purity is usually 95%.
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Scientific Research Applications

Catalytic Non-Enzymatic Kinetic Resolution

Catalytic non-enzymatic kinetic resolution (KR) is an area of significant interest in asymmetric organic synthesis, with developments in chiral catalysts enhancing the enantioselectivity and yield of racemic compounds. This technique is crucial for achieving high purity in chiral compounds, which has broad applications in pharmaceuticals and fine chemicals (Pellissier, 2011).

Metabolism of Oral Doses of Racemic Mixtures

Studies on the metabolism of oral doses of racemic mixtures of formyltetrahydrofolate in humans revealed that these mixtures are significantly more bioactive than previously predicted. This finding suggests a complex metabolic pathway that might involve the chemical conversion and enzymic transformation of these compounds, indicating their potential for therapeutic use and nutritional supplementation (Baggott, Tamura, & Baker, 2001).

Sorption of Phenoxy Herbicides to Soil

The sorption behavior of 2,4-D and other phenoxy herbicides to soil, organic matter, and minerals has been extensively reviewed, providing insights into the environmental fate and mobility of these compounds. Understanding the sorption mechanisms is critical for evaluating the environmental impact and for developing strategies for the remediation of contaminated sites (Werner, Garratt, & Pigott, 2012).

Reactive Extraction of Carboxylic Acids

The reactive extraction of carboxylic acids using organic solvents and supercritical fluids has been reviewed, highlighting its efficiency and environmental benefits. This method offers a promising approach for the separation and purification of carboxylic acids from aqueous solutions, which is relevant for industrial processes involving the production and recovery of these compounds (Djas & Henczka, 2018).

Geochemical Applications of Amino Acid Racemization

The racemization of amino acids has been applied in geochronology to date Pleistocene and potentially Pliocene samples. This method relies on the transformation of L-enantiomers to D-enantiomers over geological time, providing a measure of time elapsed since the organism's death. It has applications in paleothermometry and environmental reconstruction (Schroeder & Bada, 1976).

Microbial Production of Volatile Fatty Acids

The microbial production of volatile fatty acids (VFAs) from renewable resources presents a sustainable alternative to petroleum-based chemicals. These VFAs serve as building blocks for a variety of chemicals, highlighting the potential for biotechnological applications in producing environmentally friendly and sustainable chemicals (Bhatia & Yang, 2017).

Properties

IUPAC Name

2-[(3aR,4S,7aS)-2-[(2-methylpropan-2-yl)oxycarbonyl]-1,3,3a,4,5,6,7,7a-octahydroisoindol-4-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25NO4/c1-15(2,3)20-14(19)16-8-11-6-4-5-10(7-13(17)18)12(11)9-16/h10-12H,4-9H2,1-3H3,(H,17,18)/t10-,11+,12+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRNSBMLUBXVBQS-QJPTWQEYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CCCC(C2C1)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H]2CCC[C@H]([C@H]2C1)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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